molecular formula C15H23N3O2 B2596242 tert-butyl N-{3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate CAS No. 1909309-49-4

tert-butyl N-{3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate

Cat. No. B2596242
M. Wt: 277.368
InChI Key: YDHBTDPBBKCQTG-UHFFFAOYSA-N
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Description

“tert-butyl N-{3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate” is a chemical compound with the CAS Number: 1909309-49-4 . It has a molecular weight of 277.37 and its IUPAC name is tert-butyl (3’,4’-dihydro-2’H-spiro [cyclobutane-1,1’-pyrrolo [1,2-a]pyrazin]-3-yl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H23N3O2/c1-14(2,3)20-13(19)17-11-9-15(10-11)12-5-4-7-18(12)8-6-16-15/h4-5,7,11,16H,6,8-10H2,1-3H3, (H,17,19) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms.

It is stored at a temperature of 4 degrees Celsius . The compound’s physical form, storage temperature, and purity are important factors to consider in its handling and storage.

Scientific Research Applications

Synthetic Methodologies and Mechanistic Insights

A diverse range of synthetic methodologies and mechanistic insights into the formation of spiro compounds, including those related to tert-butyl N-{3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate, has been reported. For example, Rossi et al. (2007) explored divergent and solvent-dependent reactions, providing a foundation for the synthesis of various pyrazine derivatives, including potential pathways to compounds structurally related to tert-butyl N-{3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate. The study highlighted the importance of solvent choice and temperature control in directing the reaction pathway towards desired products, offering valuable insights for the synthesis of complex spiro compounds (Rossi et al., 2007).

Antibacterial and Antifungal Activities

Research into the antibacterial and antifungal activities of spiro compounds and related structures has also been significant. For instance, a study by Prasad (2021) on the design, synthesis, and evaluation of 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives demonstrated their potential antibacterial activity. This research opens avenues for the application of tert-butyl N-{3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate and structurally related compounds in developing new antimicrobial agents (Prasad, 2021).

Photocycloaddition Reactions

The photocycloaddition reactions of arylethenes to 2-substituted-1,4-naphthoquinones, as investigated by Cleridou et al. (2000), provide a framework for understanding the reactivity and potential applications of spiro compounds in synthetic chemistry. This research could offer insights into the synthesis and functionalization of tert-butyl N-{3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate derivatives for various scientific applications (Cleridou et al., 2000).

Reductive Cleavage and Chemical Transformations

Studies by Ragnarsson et al. (2002) on the reductive cleavage of N-substituted aromatic amides, including tert-butyl acylcarbamates, shed light on the chemical transformations relevant to the manipulation and functionalization of spiro compounds like tert-butyl N-{3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate. These findings are crucial for developing synthetic strategies that enable the targeted modification of spiro compounds for specific scientific or industrial applications (Ragnarsson et al., 2002).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation, respectively.

properties

IUPAC Name

tert-butyl N-spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-14(2,3)20-13(19)17-11-9-15(10-11)12-5-4-7-18(12)8-6-16-15/h4-5,7,11,16H,6,8-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHBTDPBBKCQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)C3=CC=CN3CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate

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